(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
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Overview
Description
(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid: is a complex organic compound characterized by its intricate structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of amino groups using tert-butoxycarbonyl (BOC) groups. The BOC group is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction conditions are carefully controlled to ensure the selective protection of the desired amino groups.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the synthetic routes described above. This would require the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The process would also need to comply with safety and environmental regulations to minimize waste and ensure worker safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of BOC groups makes it particularly suitable for selective reactions where the protection of amino groups is crucial.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids such as trifluoroacetic acid for the removal of BOC groups, and various oxidizing and reducing agents depending on the desired transformation. The reaction conditions are typically optimized to achieve high yields and selectivity.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce amines or alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it can serve as a tool for studying protein interactions and enzyme activities. In medicine, it has potential uses in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it can be employed in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it might interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique in its structure and functional groups, which set it apart from other similar compounds Some similar compounds might include other BOC-protected amines or related heterocyclic compounds
Conclusion
(S)-3,5-Bis(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid: is a versatile compound with significant potential in scientific research and industry. Its complex structure and functional groups make it a valuable tool for various applications, and its unique properties distinguish it from other similar compounds.
Properties
IUPAC Name |
(6S)-3,5-bis[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6/c1-16(2,3)25-14(23)19-8-12-10(7-11(19)13(21)22)18-9-20(12)15(24)26-17(4,5)6/h9,11H,7-8H2,1-6H3,(H,21,22)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGHCCTXMYYHQC-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)N=CN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)N=CN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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